molecular formula C10H13N3O B2376368 3-Amino-4-(cyclopropylamino)benzamide CAS No. 1153956-17-2

3-Amino-4-(cyclopropylamino)benzamide

Cat. No.: B2376368
CAS No.: 1153956-17-2
M. Wt: 191.234
InChI Key: JMDXTDXLNHRLGF-UHFFFAOYSA-N
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Description

3-Amino-4-(cyclopropylamino)benzamide is a chemical compound with the CAS Number 1153956-17-2 and a molecular formula of C10H13N3O . It has a molecular weight of approximately 191.23 g/mol . The SMILES notation for this compound is NC(C1=CC(N)=C(NC2CC2)C=C1)=O, which describes its molecular structure featuring a benzamide core substituted with amino and cyclopropylamino groups . As a benzamide derivative, this compound belongs to a class of molecules that have been extensively investigated in scientific research for a wide range of potential applications. Benzamide derivatives are frequently explored in medicinal chemistry and drug discovery for their ability to interact with various biological targets . The specific amino and cyclopropylamino substitutions on the benzamide core of this compound may contribute to unique physicochemical properties and binding characteristics, making it a valuable intermediate for the synthesis of more complex molecules or for use in biological screening assays. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(cyclopropylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-5-6(10(12)14)1-4-9(8)13-7-2-3-7/h1,4-5,7,13H,2-3,11H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDXTDXLNHRLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies for 3 Amino 4 Cyclopropylamino Benzamide

Retrosynthetic Analysis for Complex Benzamide (B126) Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex target molecules by breaking them down into simpler, commercially available starting materials. For 3-Amino-4-(cyclopropylamino)benzamide (I), the analysis can be initiated by disconnecting the amide bond, a common and reliable transformation. This leads to 3-amino-4-(cyclopropylamino)benzoic acid (II) and ammonia (B1221849). Further disconnection of the C-N bonds of the two amino groups on the benzene (B151609) ring is a key step. The relative positions of these groups (1,2,4-substitution pattern) dictate the feasibility of their introduction.

A plausible retrosynthetic pathway is outlined below:

Step 1: Amide Disconnection: The amide bond in the target molecule (I) is retrosynthetically cleaved to yield 3-amino-4-(cyclopropylamino)benzoic acid (II). This is a standard disconnection, as amide formation from a carboxylic acid or its derivative is a high-yielding and well-established reaction.

Step 2: Amino Group Disconnection: The 3-amino group in intermediate (II) can be traced back to a nitro group. The reduction of a nitro group to an amine is a highly efficient and chemoselective transformation. This leads to 4-(cyclopropylamino)-3-nitrobenzoic acid (III).

Step 3: Cyclopropylamino Group Disconnection: The bond between the cyclopropylamine (B47189) and the aromatic ring in (III) can be disconnected. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the forward synthetic step, where cyclopropylamine displaces a suitable leaving group (e.g., a halogen) at the 4-position. This leads to a key intermediate, 4-halo-3-nitrobenzoic acid (IV), and cyclopropylamine. The directing effects of the nitro and carboxyl groups (both meta-directing) would not favor the desired 4-substitution in an electrophilic substitution, making an SNAr approach more logical.

Step 4: Functional Group Interconversion: The carboxylic acid in (IV) can be derived from the oxidation of a methyl group. This leads to 4-halo-1-methyl-2-nitrobenzene (V) as a readily available starting material.

This retrosynthetic analysis provides a logical and practical pathway for the synthesis of this compound from simple precursors.

Table 1: Retrosynthetic Analysis of this compound

Target/Intermediate Retrosynthetic Disconnection Precursor(s)
I: this compoundAmide bond formationII: 3-Amino-4-(cyclopropylamino)benzoic acid
II: 3-Amino-4-(cyclopropylamino)benzoic acidNitro group reductionIII: 4-(Cyclopropylamino)-3-nitrobenzoic acid
III: 4-(Cyclopropylamino)-3-nitrobenzoic acidNucleophilic aromatic substitutionIV: 4-Halo-3-nitrobenzoic acid & Cyclopropylamine
IV: 4-Halo-3-nitrobenzoic acidOxidation of a methyl groupV: 4-Halo-1-methyl-2-nitrobenzene

Novel Synthetic Routes and Process Optimization

Based on the retrosynthetic analysis, a forward synthesis can be proposed and optimized. This section will detail the chemo- and regioselective approaches and the application of green chemistry principles.

Chemo- and Regioselective Synthesis Approaches for the Chemical Compound

The proposed synthetic route requires careful control of chemo- and regioselectivity at several stages.

Nitration of 4-Halotoluene: The synthesis would commence with the nitration of a 4-halotoluene (e.g., 4-fluorotoluene (B1294773) or 4-chlorotoluene). The halogen and the methyl group are both ortho-, para-directing groups. The nitration will predominantly occur at the positions ortho to the methyl group and ortho to the halogen. Steric hindrance from the methyl group will favor nitration at the position ortho to the halogen and meta to the methyl group, leading to the desired 4-halo-1-methyl-2-nitrobenzene.

Oxidation of the Methyl Group: The methyl group of 4-halo-1-methyl-2-nitrobenzene needs to be oxidized to a carboxylic acid to form 4-halo-3-nitrobenzoic acid. A strong oxidizing agent like potassium permanganate (B83412) (KMnO4) or chromic acid can be used. This step is generally high-yielding.

Nucleophilic Aromatic Substitution (SNAr): The key step for introducing the cyclopropylamino group is the SNAr reaction on 4-halo-3-nitrobenzoic acid. The nitro group, being strongly electron-withdrawing, activates the position para to it for nucleophilic attack. The halogen at the 4-position is thus readily displaced by cyclopropylamine. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures. The choice of halogen is important; fluoride (B91410) is the most activating for SNAr, followed by chloride.

Reduction of the Nitro Group: The nitro group in 4-(cyclopropylamino)-3-nitrobenzoic acid is then selectively reduced to an amino group. Common methods include catalytic hydrogenation (e.g., H2/Pd-C) or using reducing agents like tin(II) chloride (SnCl2) in acidic medium or iron powder in acetic acid. These methods are highly chemoselective and will not affect the carboxylic acid or the cyclopropylamino group.

Amide Formation: The final step is the conversion of the carboxylic acid group of 3-amino-4-(cyclopropylamino)benzoic acid to the primary amide. This can be achieved through several methods:

Activation of the carboxylic acid with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with ammonia.

Conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia.

Direct amidation using a catalyst, which is a greener alternative.

Table 2: Proposed Synthetic Route for this compound

Step Reactant Reagents and Conditions Product
14-FluorotolueneHNO3, H2SO44-Fluoro-1-methyl-2-nitrobenzene
24-Fluoro-1-methyl-2-nitrobenzeneKMnO4, H2O, heat4-Fluoro-3-nitrobenzoic acid
34-Fluoro-3-nitrobenzoic acidCyclopropylamine, K2CO3, DMSO, heat4-(Cyclopropylamino)-3-nitrobenzoic acid
44-(Cyclopropylamino)-3-nitrobenzoic acidH2, Pd/C, Ethanol (B145695)3-Amino-4-(cyclopropylamino)benzoic acid
53-Amino-4-(cyclopropylamino)benzoic acidSOCl2; then NH3This compound

Application of Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Several of these principles can be applied to optimize the synthesis of this compound.

Atom Economy: The proposed synthesis has a reasonably good atom economy, especially in the later steps. However, the use of stoichiometric activating agents in the final amidation step (like EDC or DCC) generates significant waste. Catalytic amidation methods would improve the atom economy.

Use of Safer Solvents: Traditional organic solvents like DMSO and DMF, while effective for the SNAr reaction, are high-boiling and can be difficult to remove and recycle. Exploring greener solvent alternatives such as ionic liquids or even water (if reaction conditions can be adapted) would be beneficial. For other steps, replacing chlorinated solvents with greener alternatives like ethanol or 2-methyltetrahydrofuran (B130290) is advisable.

Catalysis: The reduction of the nitro group via catalytic hydrogenation is an excellent example of a green reaction, as it uses a catalyst and produces only water as a byproduct. In the final amidation step, employing a catalytic method for direct amide formation from the carboxylic acid and ammonia would be a significant green improvement, avoiding the use of stoichiometric coupling reagents. Boric acid has been shown to be an effective catalyst for such transformations.

Energy Efficiency: The use of microwave irradiation for the SNAr and amidation steps could significantly reduce reaction times and energy consumption compared to conventional heating.

Reduction of Derivatives: The proposed route avoids the use of protecting groups, which aligns with the principle of reducing derivatization steps.

Table 3: Green Chemistry Improvements for the Synthesis

Synthetic Step Conventional Method Greener Alternative Green Chemistry Principle(s) Addressed
Nucleophilic Aromatic SubstitutionDMSO or DMF as solventIonic liquid or supercritical CO2Safer Solvents
Nitro Group ReductionSnCl2/HClCatalytic Hydrogenation (H2/Pd-C)Catalysis, Waste Prevention
Amide FormationEDC/DCC coupling or SOCl2Catalytic direct amidation (e.g., with Boric Acid)Atom Economy, Catalysis, Waste Prevention
HeatingConventional heatingMicrowave irradiationEnergy Efficiency

Derivatization and Analog Preparation for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a series of analogs can be synthesized by modifying different parts of the molecule. nih.govtandfonline.com This systematic derivatization helps in identifying the key structural features responsible for its biological activity.

Modification of the Cyclopropyl (B3062369) Group: The cyclopropyl group can be replaced with other small alkyl or cycloalkyl groups (e.g., ethyl, isopropyl, cyclobutyl) to probe the steric and electronic requirements at this position.

Modification of the 3-Amino Group: The primary amino group at the 3-position can be acylated or alkylated to introduce different substituents. This can provide insights into the importance of the hydrogen bond donating ability of this group.

Modification of the Benzamide Moiety: The primary amide can be converted to secondary or tertiary amides by reacting the intermediate carboxylic acid with various primary or secondary amines. This would explore the role of the amide N-H protons in biological interactions.

Substitution on the Aromatic Ring: Additional substituents could be introduced on the aromatic ring to investigate the effect of electronics and sterics on activity. For example, a fluorine atom could be introduced at the 5- or 6-position.

Table 4: Proposed Analogs for SAR Studies

Modification Site Proposed Analogs Rationale
4-Amino Substituent4-(Ethylamino)-, 4-(Isopropylamino)-, 4-(Cyclobutylamino)-To investigate the effect of the size and nature of the alkyl group at the 4-position.
3-Amino Substituent3-(Acetylamino)-, 3-(Methylamino)-To probe the importance of the hydrogen bonding capacity of the 3-amino group.
Benzamide MoietyN-Methyl-, N,N-Dimethyl-To explore the role of the amide protons in target binding.
Aromatic Ring5-Fluoro-, 6-Fluoro-To study the influence of electron-withdrawing groups on the aromatic ring.

By synthesizing and evaluating these analogs, a comprehensive SAR profile can be established, which is crucial for the rational design of more potent and selective compounds.

Preclinical Investigations of Biological Activity and Molecular Mechanisms of 3 Amino 4 Cyclopropylamino Benzamide

In Vitro Pharmacological Profiling

There is no publicly available information on the in vitro pharmacological profile of 3-Amino-4-(cyclopropylamino)benzamide. This includes a lack of data for the following specific areas of investigation:

Receptor Binding Assays and Affinity Determination (Non-human Receptors)

No studies detailing the binding affinity of this compound to any non-human receptors have been identified.

Enzyme Inhibition Kinetics and Mechanism of Action Studies (Non-human Enzymes)

There are no available data on the inhibitory effects of this compound on any non-human enzymes, nor any studies elucidating its mechanism of enzymatic inhibition.

Cellular Target Engagement Assays (Non-human Cells)

Information regarding the engagement of this compound with its potential molecular targets within non-human cells is not documented in the available literature.

Modulation of Key Cellular Pathways (Non-human Cells)

There are no published studies investigating the effects of this compound on key cellular pathways in non-human cells.

Phenotypic Screening in Defined Biological Systems (Non-human)

No phenotypic screening data for this compound in any non-human biological systems have been reported.

Identification and Characterization of Molecular Targets

The molecular target or targets of this compound have not been identified or characterized in the public scientific literature. Without initial pharmacological data, the specific proteins, receptors, or enzymes with which this compound may interact remain unknown.

Proteomic and Interactomic Approaches for Target Deconvolution

There is no publicly available information detailing the use of proteomic and interactomic approaches for the target deconvolution of This compound .

Target deconvolution is a critical step in understanding the mechanism of action of a novel compound. Methodologies such as affinity chromatography coupled with mass spectrometry, chemical proteomics, and yeast two-hybrid screens are often employed to identify the specific protein targets with which a small molecule interacts. These studies would be essential to elucidate the biological pathways modulated by This compound .

Genetic Perturbation Studies to Validate Target Interactions (Non-human Systems)

No published studies were identified that utilize genetic perturbation techniques to validate the target interactions of This compound in non-human systems.

Techniques like CRISPR-Cas9 gene editing or RNA interference (siRNA) in cell lines or model organisms (e.g., zebrafish, mice) are standard methods to confirm whether the modulation of a protein identified in proteomic studies is responsible for the compound's observed phenotype. Such validation is a cornerstone of preclinical mechanistic investigation.

In Vivo Preclinical Efficacy Studies (Non-human Models)

There is a lack of available data from in vivo preclinical efficacy studies for This compound in non-human models.

Pharmacodynamic Marker Evaluation in Non-human Systems

No specific pharmacodynamic markers have been reported for This compound in non-human systems. The identification of such markers would depend on the elucidation of the compound's mechanism of action and would be crucial for assessing the biological effect of the compound in relation to its concentration.

Efficacy Assessment in Established Disease Models (Non-human)

Information regarding the assessment of This compound in any established non-human disease models is not available in the public domain. Efficacy studies in relevant animal models of disease are fundamental to establishing a compound's potential therapeutic utility.

Dose-Response Characterization in Preclinical Models (Excluding human dosage information)

There are no published preclinical studies that characterize the dose-response relationship of This compound in non-human models. Such studies are vital for determining the effective concentration range of a compound and for informing the design of further preclinical and clinical investigations.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research (Non-human Systems)

Publicly accessible data on the absorption, distribution, metabolism, and excretion (ADME) properties of This compound in non-human systems is not available.

ADME studies are a critical component of preclinical drug development, providing insights into the pharmacokinetic profile of a compound. These studies typically involve administering the compound to animal models and analyzing its concentration and the presence of its metabolites in various tissues and fluids over time. Computational models can predict some properties; for instance, a predicted logP value of approximately 2.6 for This compound suggests moderate lipophilicity, which may be conducive to membrane permeability. vulcanchem.com However, experimental verification is necessary.

In Vitro Metabolic Stability and metabolite Identification (Non-human Enzymes/Cells)

Information regarding the in vitro metabolic stability of this compound in non-human enzyme or cellular systems is not extensively available in publicly accessible scientific literature. Typically, such investigations involve incubating the compound with liver microsomes or hepatocytes from preclinical species like rats, mice, or dogs. nih.gov These systems contain the primary enzymes responsible for drug metabolism, primarily Cytochrome P450 (CYP) enzymes. nih.gov

The goal of these assays is to determine the rate at which the compound is metabolized, which provides key parameters such as the intrinsic clearance (CLint) and the half-life (t½) of the molecule in the in vitro system. nih.gov This data is crucial for predicting the compound's metabolic fate in vivo. For instance, studies on other benzamide (B126) derivatives have shown that metabolism can occur through various routes, including N-acetylation and hydroxylation, leading to the formation of multiple metabolites. nih.gov

Metabolite identification studies would follow, utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to elucidate the chemical structures of the metabolic products. nih.gov This process helps in understanding the biotransformation pathways of the compound and identifying any potentially active or reactive metabolites. Without specific studies on this compound, its metabolic profile and the enzymes responsible for its biotransformation in non-human species remain uncharacterized in the available literature.

In Vitro Permeability and Transport Studies

There is a lack of specific published data concerning the in vitro permeability and transport characteristics of this compound. Such studies are fundamental in preclinical development to predict the oral absorption of a drug candidate. The most common method for this assessment is the Caco-2 cell permeability assay. mdpi.commdpi.com Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. nih.gov

In these assays, the compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the monolayer, and its rate of appearance on the opposite side is measured. nih.gov This provides the apparent permeability coefficient (Papp), a key indicator of a compound's potential for intestinal absorption. mdpi.com Generally, high Papp values are indicative of good passive diffusion across the intestinal epithelium.

Furthermore, these cell-based models are used to investigate whether the compound is a substrate for active transport proteins, such as P-glycoprotein (P-gp), which can pump drugs out of cells and limit absorption. mdpi.com By comparing the permeability in the apical-to-basolateral direction with the basolateral-to-apical direction, an efflux ratio can be calculated to identify potential substrates of efflux transporters. The specific permeability and transport mechanisms for this compound have not been detailed in the available scientific reports.

Ex Vivo Tissue Distribution Analysis (Non-human)

Specific studies detailing the ex vivo tissue distribution of this compound in non-human models were not found in the reviewed literature. Tissue distribution studies are performed to understand how a compound distributes throughout the various tissues and organs of an organism after administration. This is often assessed in preclinical species like rats. nih.gov

These experiments typically involve administering the compound, often radiolabelled, to the animal. nih.gov At various time points, tissues such as the liver, kidney, spleen, brain, and muscle are collected and analyzed to determine the concentration of the compound and its metabolites. The results provide critical information on whether the drug reaches its intended target organ in sufficient concentrations and also highlight potential sites of accumulation that could be associated with toxicity. For other benzamide compounds, studies have shown varying degrees of accumulation in different tissues, with some showing higher concentrations in organs like the spleen, kidney, and liver. However, without specific experimental data, the tissue distribution profile of this compound remains unknown.

Non-human Pharmacokinetic Parameter Determination

Pharmacokinetic studies in non-human species are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. While comprehensive pharmacokinetic data for this compound are limited in the public domain, related studies on similar benzamide structures provide context for the types of parameters evaluated.

For example, pharmacokinetic analysis of a related benzamide in rats after intravenous (IV) and oral (p.o.) administration is a standard preclinical assessment. nih.gov Following administration, blood samples are collected over time to determine the plasma concentration of the drug. Key parameters derived from these studies include:

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.gov

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half. nih.gov

Maximum Concentration (Cmax): The highest concentration of the drug reached in the plasma.

Time to Maximum Concentration (Tmax): The time at which Cmax is observed.

Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation unchanged.

A study on 4-amino-N-(2,6-dimethylphenyl)benzamide in rats revealed rapid elimination after IV administration with a half-life of 9.4 minutes and a plasma clearance of 66.9 ml/min/kg. nih.gov Following oral administration, peak plasma levels were observed at 0.75 hours, and the compound was well-absorbed. nih.gov Without specific studies on this compound, its precise pharmacokinetic profile in any non-human species cannot be detailed.

Computational and Theoretical Studies of 3 Amino 4 Cyclopropylamino Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to elucidate the electronic structure, stability, and reactivity of a molecule. For 3-Amino-4-(cyclopropylamino)benzamide, these calculations provide a fundamental understanding of its chemical nature.

A key aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For a related compound, 3-amino-4-methoxy benzamide (B126), DFT studies have been used to analyze these orbitals and predict charge transfer within the molecule. ias.ac.in

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ias.ac.in For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the amino groups, indicating sites prone to electrophilic attack and hydrogen bond acceptance. Conversely, positive potential would be expected around the hydrogen atoms of the amino groups, marking them as sites for nucleophilic attack and hydrogen bond donation.

DescriptorSignificancePredicted Property for this compound
HOMO Energy Indicates electron-donating ability; higher energy means a better electron donor.The aromatic ring and amino substituents would contribute to a relatively high HOMO energy level.
LUMO Energy Indicates electron-accepting ability; lower energy means a better electron acceptor.The benzamide moiety, particularly the carbonyl group, would be the primary location of the LUMO.
HOMO-LUMO Gap (ΔE) Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity.Expected to have a moderate energy gap, indicating a balance of stability and reactivity.
Dipole Moment Measures the overall polarity of the molecule.The asymmetrical arrangement of polar -NH2 and -C=O groups would result in a significant dipole moment.
MEP Negative Regions Electron-rich sites, potential for electrophilic attack and H-bond accepting.Primarily located on the carbonyl oxygen and nitrogen atoms.
MEP Positive Regions Electron-poor sites, potential for nucleophilic attack and H-bond donating.Primarily located on the hydrogens of the primary and secondary amino groups.

This table presents expected properties based on the application of standard quantum chemical methodologies to the structure of this compound.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. scispace.com This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships at a molecular level. The benzamide scaffold is present in numerous biologically active compounds, targeting a wide range of proteins such as kinases, G protein-coupled receptors, and enzymes. nih.govnih.gov

A docking study involving this compound would computationally place the molecule into the binding site of a selected protein. The process evaluates various poses of the ligand and scores them based on the predicted binding affinity, which is calculated from intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Based on its chemical structure, this compound possesses several functional groups capable of forming key interactions within a protein's active site.

Hydrogen Bonds: The primary amide (-CONH2) and the two amino groups (-NH2 and -NH-) are excellent hydrogen bond donors and acceptors. These groups could form critical hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or the peptide backbone.

Hydrophobic Interactions: The benzene (B151609) ring and the cyclopropyl (B3062369) group provide hydrophobic surfaces that can interact favorably with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. The rigid cyclopropyl moiety can fit into specific small hydrophobic pockets, potentially enhancing binding affinity and selectivity.

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.

Structural Feature of CompoundPotential Interaction TypeExample Protein Residue
Amide (-CONH2) Hydrogen Bond Donor/AcceptorAsp, Gln, Ser
3-Amino Group (-NH2) Hydrogen Bond DonorAsp, Glu
4-Cyclopropylamino Group (-NH-) Hydrogen Bond DonorCarbonyl backbone
Benzene Ring Hydrophobic, π-π StackingPhe, Tyr, Trp, Leu
Cyclopropyl Ring HydrophobicAla, Val, Ile

This table outlines the hypothetical binding interactions predicted for this compound within a putative protein active site.

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. The structure of this compound could be used as a starting point or query in a similarity-based virtual screening campaign. By searching for compounds with similar structural features (scaffold, pharmacophores), researchers can identify novel analogs that may possess improved potency, selectivity, or pharmacokinetic properties. This process accelerates the discovery of new lead compounds by prioritizing which molecules to synthesize and test experimentally.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of the this compound-protein complex would reveal the stability of the predicted binding pose and the flexibility of the ligand within the active site.

This technique is particularly useful for analyzing the conformational behavior of the molecule. For instance, MD simulations could explore the rotational freedom around the bond connecting the cyclopropylamino group to the benzene ring, determining the most stable conformations when bound to a receptor. nih.gov Furthermore, these simulations can be used to calculate binding free energies more accurately than docking scores alone, providing a more rigorous assessment of the ligand's affinity for its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. archivepp.com If a set of analogs of this compound were synthesized and their biological activity measured, a QSAR model could be developed.

To build a QSAR model, various molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecule's physicochemical properties:

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular weight, volume).

Electronic Descriptors: Related to the molecule's electronic properties (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Hydrophobic Descriptors: Related to the molecule's lipophilicity (e.g., LogP).

Topological Descriptors: Numerical values derived from the 2D graph representation of the molecule.

Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., IC50 or pIC50 values). unair.ac.idigi-global.comjppres.com The resulting model can predict the activity of new, unsynthesized analogs and provide insights into which structural features are most important for activity, thereby guiding the design of more potent molecules. nih.gov

In Silico Prediction of ADME Properties (Theoretical Frameworks)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process. mdpi.comnih.govjonuns.com These predictions are based on theoretical frameworks and models derived from large datasets of experimental results. For this compound, several key ADME properties can be predicted.

These predictions often rely on assessing physicochemical properties and applying established rules, such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has more than 5 H-bond donors, 10 H-bond acceptors, a molecular weight over 500 Da, and a LogP over 5.

Property / ParameterPredicted ValueSignificance
Molecular Formula C10H13N3O-
Molecular Weight 191.23 g/mol Well within Lipinski's rule (<500), favors good absorption.
LogP (Lipophilicity) ~1.5 - 2.0Indicates good balance between solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 78.49 ŲSuggests good intestinal absorption and cell permeability (<140 Ų).
Hydrogen Bond Donors 3Within Lipinski's rule (≤5).
Hydrogen Bond Acceptors 3Within Lipinski's rule (≤10).
Rotatable Bonds 2Indicates low conformational flexibility, which can be favorable for binding.
Gastrointestinal (GI) Absorption HighPredicted to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant YesThe combination of moderate LogP and TPSA suggests potential to cross the BBB.

Values are calculated based on established computational models and algorithms. Actual experimental values may vary.

Structure Activity Relationship Sar Investigations of 3 Amino 4 Cyclopropylamino Benzamide Derivatives

Design and Synthesis of Analogs for SAR Elucidation

The rational design of analogs of 3-Amino-4-(cyclopropylamino)benzamide for SAR elucidation would systematically probe the contribution of its core structural features: the benzamide (B126) scaffold, the 3-amino group, the 4-cyclopropylamino moiety, and the primary amide functionality. A synthetic strategy would likely commence from a versatile starting material such as 4-fluoro-3-nitrobenzoic acid, allowing for sequential nucleophilic aromatic substitution and reduction steps to introduce the desired diversity at the 3- and 4-positions.

Key synthetic approaches to generate a library of analogs would include:

Variation of the 4-amino substituent: Replacing the cyclopropyl (B3062369) group with other small alkyl rings (e.g., cyclobutyl, cyclopentyl), branched and linear alkyl chains (e.g., isopropyl, ethyl), and aromatic or heteroaromatic rings would elucidate the steric and electronic requirements at this position. The synthesis would involve the reaction of a 4-fluoro-3-nitrobenzamide (B1321499) intermediate with a diverse set of primary amines.

Modification of the 3-amino group: Acylation, alkylation, or replacement of the 3-amino group with other hydrogen-bond donors or acceptors (e.g., hydroxyl, methoxy) would clarify its role in target binding.

Substitution on the aromatic ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at the 2, 5, and 6-positions of the benzene (B151609) ring would probe the impact of electronics and sterics on activity.

Alteration of the benzamide functionality: Conversion of the primary amide to secondary or tertiary amides, or its replacement with bioisosteres such as sulfonamides or reverse amides, would assess the importance of this group for biological function.

Positional and Substituent Effects on Biological Activity

Based on general SAR principles for bioactive benzamides, the following effects of positional and substituent modifications on the biological activity of this compound analogs can be hypothesized.

The 3-amino group is likely a critical determinant of activity, potentially acting as a hydrogen bond donor. Its removal or significant alteration would be expected to lead to a substantial loss of potency. The basicity of this group could also be a key factor, influencing its ionization state at physiological pH.

The 4-cyclopropylamino group is a distinctive feature. The cyclopropyl moiety introduces conformational rigidity and a specific lipophilic character. Its replacement would likely have a significant impact on activity:

Steric Bulk: Increasing the size of the substituent at the 4-position may lead to a decrease in activity due to steric hindrance at the receptor binding site.

Lipophilicity: The optimal lipophilicity at this position would be target-dependent. A systematic variation of alkyl and cycloalkyl groups would be necessary to determine the ideal balance for potency and pharmacokinetic properties.

A hypothetical SAR data table for a series of analogs could be structured as follows to systematically capture these effects:

Compound IDR1 (at 4-amino)R2 (at 3-position)R3 (at 5-position)Biological Activity (e.g., IC50, µM)
1 Cyclopropyl-NH2-HReference Activity
2 Isopropyl-NH2-HData Point
3 Phenyl-NH2-HData Point
4 Cyclopropyl-OH-HData Point
5 Cyclopropyl-NH2-ClData Point

Stereochemical Considerations in Benzamide Functionality

The benzamide functional group can exist in two planar conformations, cis and trans, due to the partial double bond character of the C-N amide bond. For primary amides, these conformations are degenerate. However, for secondary and tertiary amide analogs of this compound, the cis/trans isomerism could be a significant factor in determining biological activity. The preferred conformation would depend on the steric and electronic nature of the substituents on the amide nitrogen.

Furthermore, if chiral centers are introduced into the molecule, for example, through the use of chiral amines in the synthesis of N-substituted analogs, it is highly probable that the biological activity will be stereoselective. One enantiomer may exhibit significantly higher potency than the other, highlighting a specific three-dimensional binding mode at the biological target. Studies on other substituted benzamides have demonstrated that the stereochemistry of substituents can profoundly impact receptor affinity and functional activity.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known biological target and its crystal structure, ligand-based drug design approaches, such as pharmacophore modeling, would be invaluable for the optimization of this compound derivatives. A pharmacophore model can be generated based on a set of active analogs.

For this compound, a hypothetical pharmacophore model would likely include the following features:

A hydrogen bond donor: corresponding to the 3-amino group.

A hydrogen bond acceptor: represented by the carbonyl oxygen of the amide.

A hydrophobic/aliphatic feature: defined by the cyclopropyl group.

An aromatic ring feature: from the central benzene ring.

This model could then be used to virtually screen compound libraries to identify novel scaffolds that match the key pharmacophoric features and are therefore more likely to exhibit the desired biological activity. Further refinement of the pharmacophore model would be an iterative process, incorporating the SAR data from newly synthesized and tested analogs to improve its predictive power. The ultimate goal of such a modeling effort would be to guide the design of more potent and selective analogs of this compound.

Advanced Analytical Characterization Techniques for 3 Amino 4 Cyclopropylamino Benzamide in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 3-Amino-4-(cyclopropylamino)benzamide. By providing a highly accurate mass measurement of the molecular ion, typically with a mass accuracy of less than 5 ppm, HRMS allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₃N₃O), the expected exact mass would be calculated and compared against the experimental value to confirm its chemical formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern of the parent ion. This process involves the isolation of the molecular ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. This fragmentation data provides valuable insights into the compound's structure, confirming the connectivity of the benzamide (B126), amino, and cyclopropylamino moieties.

Impurity profiling is another critical application of HRMS. The high resolution and sensitivity of the technique enable the detection and tentative identification of process-related impurities and degradation products, even at trace levels. By analyzing the mass-to-charge ratios of these minor components, their elemental compositions can be postulated, which is the first step in their structural elucidation and in ensuring the purity of the target compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure and conformation of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra would provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

For conformational and interaction studies, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons. This can help in determining the preferred conformation of the cyclopropylamino group relative to the benzamide moiety. Additionally, studying changes in chemical shifts upon interaction with other molecules or changes in solvent can provide insights into intermolecular interactions.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are central to assessing the purity of this compound and for its isolation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis and purity determination of non-volatile organic compounds. A validated reversed-phase HPLC method would be developed for this compound. This would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier), flow rate, and detection wavelength (using a UV detector).

The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions. The method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification. The peak area of the main component relative to the total peak area of all components in the chromatogram is used to determine the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

To analyze for the presence of volatile impurities, such as residual solvents from the synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. In this technique, the sample is injected into a gas chromatograph, where volatile components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides mass spectra for their identification. This method is highly sensitive and specific for the detection and quantification of volatile organic compounds.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed.

Future Research Directions and Translational Potential of 3 Amino 4 Cyclopropylamino Benzamide Non Clinical Focus

Identification of Novel Therapeutic Applications based on Preclinical Findings

The initial step in elucidating the therapeutic potential of 3-Amino-4-(cyclopropylamino)benzamide would involve a series of in vitro and in vivo screening assays. These studies would aim to identify its primary molecular targets and assess its activity in various disease models. Potential therapeutic areas could span oncology, central nervous system disorders, and inflammatory diseases, among others, depending on the compound's mechanism of action. Without these foundational preclinical data, any discussion of novel therapeutic applications remains speculative.

Exploration of Combination Strategies with Other Modalities (Preclinical Context)

Once a primary therapeutic application is identified through preclinical studies, the exploration of combination strategies would be a logical next step. Preclinical models would be utilized to investigate whether this compound exhibits synergistic or additive effects when combined with existing therapeutic agents or other treatment modalities. Such studies are crucial for designing potentially more effective and durable treatment regimens.

Advancements in Delivery Systems for Preclinical Research

The physicochemical properties of this compound, such as its solubility and stability, would dictate the need for advanced delivery systems in a preclinical setting. Research in this area might focus on developing formulations, such as nanoparticles or liposomes, to enhance bioavailability, improve targeting to specific tissues, and control the release of the compound. These advancements are critical for optimizing its efficacy and safety profile in animal models.

Addressing Research Gaps and Challenges in Compound Development (Preclinical Focus)

The preclinical development of any new compound is fraught with challenges. For this compound, these would likely include optimizing its pharmacokinetic and pharmacodynamic properties, ensuring a favorable safety profile, and developing a scalable and cost-effective synthesis process. Overcoming these hurdles in the preclinical stage is essential for the successful translation of the compound into clinical development.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-Amino-4-(cyclopropylamino)benzamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:

Amination : Introduce the amino group at the 3-position via catalytic hydrogenation or nucleophilic substitution .

Cyclopropylamino Attachment : Couple the cyclopropylamine moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) or Ullmann-type reactions under copper catalysis .

Protection/Deprotection : Protect sensitive groups (e.g., amino) with Boc or Fmoc during synthesis to avoid side reactions .

  • Key Considerations : Optimize solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for amidation) to improve yields .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column (ACN/water gradient) and UV detection at 254 nm. Purity >95% is typical for biological assays .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify cyclopropyl (δ 0.5–1.5 ppm) and benzamide protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 218.1) .
  • Crystallography : Single-crystal X-ray diffraction for absolute stereochemical assignment if applicable .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amidation efficiency. DMF often improves reaction rates due to its high dielectric constant .
  • Catalyst Selection : Compare Pd/C (for hydrogenation) vs. copper(I) iodide (for cross-coupling). Copper catalysts may reduce side-product formation in cyclopropane coupling .
  • Temperature Gradients : Use microwave-assisted synthesis at 100°C for 30 minutes to accelerate reactions while minimizing decomposition .

Q. What role does the cyclopropyl group play in modulating biological activity?

  • Methodological Answer :
  • Conformational Restriction : The cyclopropane ring enforces a planar geometry, enhancing binding to flat hydrophobic pockets in target proteins (e.g., kinase active sites) .
  • Metabolic Stability : The cyclopropyl group reduces oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains, as shown in analogues .
  • Validation : Perform comparative assays with non-cyclopropyl analogues (e.g., ethyl or vinyl derivatives) to isolate steric/electronic effects .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for baseline activity) .
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability tests (e.g., MTT) to confirm target engagement vs. off-target effects .
  • Data Normalization : Use Z-factor analysis to quantify assay robustness and minimize false positives/negatives .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize derivatives with substitutions at the 4-position (e.g., halogens, methoxy) to probe electronic effects .
  • Side-Chain Variations : Replace cyclopropyl with other strained rings (e.g., aziridine) or flexible chains to assess steric tolerance .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. How can researchers ensure compound stability during storage and biological assays?

  • Methodological Answer :
  • Storage : Store lyophilized powder at -20°C under argon. For solutions, use anhydrous DMSO (sealed with molecular sieves) to prevent hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free amine or cyclopropane ring-opening) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.